4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol
Description
4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is an organic compound with the molecular formula C16H14BrNO and a molecular weight of 316.19 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a phenol group, and an indene moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
4-bromo-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRQOEACNWBALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,3-dihydro-1H-indene-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxybenzaldehyde: Shares the bromine and phenol groups but lacks the indene moiety.
2,3-dihydro-1H-indene-5-amine: Contains the indene moiety but lacks the bromine and phenol groups.
Uniqueness
4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is unique due to its combination of a bromine atom, a phenol group, and an indene moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
